molecular formula C17H18N2O2 B8673059 (3-Amino-4-morpholin-4-yl-phenyl)-phenyl-methanone

(3-Amino-4-morpholin-4-yl-phenyl)-phenyl-methanone

Cat. No. B8673059
M. Wt: 282.34 g/mol
InChI Key: VLXHRLBSAJRACM-UHFFFAOYSA-N
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Patent
US03989701

Procedure details

A solution of 9.37 g. of 3-nitro-4-morpholinobenzophenone in 196 ml. of ethyl acetate is reduced as described in Examples 1 or 2. 8.26 g. of 3-amino-4-morpholinobenzophenone are obtained; m.p.: 138° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]([CH:15]=[CH:16][C:17]=1[N:18]1[CH2:23][CH2:22][O:21][CH2:20][CH2:19]1)[C:7]([C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1)=[O:8])([O-])=O>C(OCC)(=O)C>[NH2:1][C:4]1[CH:5]=[C:6]([CH:15]=[CH:16][C:17]=1[N:18]1[CH2:19][CH2:20][O:21][CH2:22][CH2:23]1)[C:7]([C:9]1[CH:10]=[CH:11][CH:12]=[CH:13][CH:14]=1)=[O:8]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C(=O)C2=CC=CC=C2)C=CC1N1CCOCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC=1C=C(C(=O)C2=CC=CC=C2)C=CC1N1CCOCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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